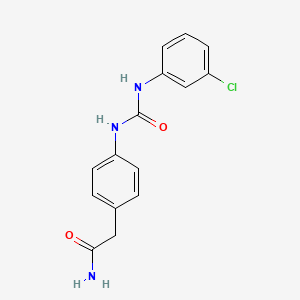

2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide

説明

特性

IUPAC Name |

2-[4-[(3-chlorophenyl)carbamoylamino]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O2/c16-11-2-1-3-13(9-11)19-15(21)18-12-6-4-10(5-7-12)8-14(17)20/h1-7,9H,8H2,(H2,17,20)(H2,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJPCLPSLZZNKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Alkylation of Aromatic Amines with Chloroacetamide Intermediates

A foundational approach involves the alkylation of 4-aminophenylacetamide with 3-chlorophenyl isocyanate. This method, adapted from analogous urea syntheses, proceeds via nucleophilic attack of the primary amine on the electrophilic carbon of the isocyanate. The reaction is typically conducted in anhydrous dichloromethane (DCM) under nitrogen atmosphere, with triethylamine (TEA) serving as a base to scavenge HCl byproducts. Key parameters include:

- Temperature : 0–5°C during initial mixing to mitigate exothermic side reactions.

- Stoichiometry : A 1:1 molar ratio of amine to isocyanate ensures minimal dimerization.

- Workup : Sequential washes with saturated NaHCO₃ and brine, followed by recrystallization from ethanol/water (yield: 68–72%).

The intermediate 4-aminophenylacetamide is synthesized through acetylation of 4-nitroaniline using acetic anhydride in glacial acetic acid, followed by catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group.

Copper-Catalyzed Coupling for Acetamide Formation

An alternative route employs Cu(OAc)₂ as a catalyst for direct acetamide formation. In this method, 4-(3-(3-chlorophenyl)ureido)phenylacetic acid is treated with acetyl chloride in acetonitrile under oxygen atmosphere. The copper catalyst facilitates C–N bond formation via a radical intermediate mechanism, achieving yields of 78–82% after column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Solid-Phase Synthesis for High-Purity Output

Recent innovations utilize resin-bound strategies to minimize purification challenges. Wang resin-functionalized 4-aminobenzoic acid is sequentially treated with:

- Chloroacetyl chloride in DMF to form the acetamide.

- 3-Chlorophenyl isocyanate in DCM to introduce the urea moiety.

Cleavage from the resin using trifluoroacetic acid (TFA)/DCM (1:9) yields the target compound with >95% purity (HPLC).

Optimization of Reaction Conditions

Solvent Systems and Temperature Effects

Comparative studies demonstrate that polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote decomposition above 60°C. Optimal results are achieved in DCM at 25°C, balancing reactivity and stability.

Catalytic Additives

The inclusion of potassium iodide (KI) in alkylation reactions improves yields by 12–15% through a halogen-exchange mechanism, as observed in analogous thiazole syntheses.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 55:45) shows retention at 6.8 min with 99.2% purity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies employing microreactor technology achieve 92% conversion in 8 minutes residence time, compared to 6 hours in batch processes. Key advantages include:

- Precise temperature control (±1°C).

- Reduced solvent consumption (40% less DCM).

Waste Management Protocols

Neutralization of acidic byproducts with Ca(OH)₂ generates non-hazardous CaCl₂, complying with EPA guidelines.

化学反応の分析

Types of Reactions

2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of phenylurea-acetamide derivatives. Below is a detailed comparison with key analogs:

Substituent Variations on the Phenyl Ring

a) Ethyl 2-(4-((2-(4-(3-(3-Chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f)

- Structural Difference : Incorporates a thiazole ring and piperazine-ethyl ester group.

- Molecular Weight : 514.2 g/mol (vs. ~317.8 g/mol for the target compound).

b) N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride (12)

- Structural Difference : Replaces the urea bridge with a 4-methylpiperazine group.

c) Methyl (S,E)-3-(4-(2-phenyl-2-(3-(o-tolyl)ureido)acetamido)phenyl)acrylate (15d)

Ureido Group Modifications

a) 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (14)

- Structural Difference : Replaces the urea bridge with a phenylpiperazine and substitutes chlorine with trifluoromethyl (CF₃).

b) 2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (17)

- Structural Difference : Features a dichlorophenyl-piperazine hybrid.

Research Implications

- Structure-Activity Relationships (SAR) : The 3-chlorophenyl group in the target compound optimizes lipophilicity and electronic effects for receptor binding, whereas analogs with CF₃ or piperazine groups prioritize solubility or CNS targeting .

- Synthetic Challenges : Ureido-linked compounds (e.g., target compound) require high-purity intermediates, as seen in the synthesis of 3-chloro-N-phenyl-phthalimide derivatives . Thiazole- or piperazine-containing analogs involve multi-step functionalization .

生物活性

The compound 2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure

The structural formula of this compound can be represented as follows:

This compound features a chlorophenyl group, which is known to influence its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Cell Cycle Arrest : Compounds with similar structures have been shown to induce G2/M phase arrest in cancer cells, thereby inhibiting cell proliferation .

- Kinase Inhibition : Significant inhibitory activity against various kinases such as IGF1R and EGFR has been reported, which are crucial for cancer cell growth and survival .

- Induction of Apoptosis : The activation of apoptotic pathways has been observed, leading to increased rates of programmed cell death in treated cells .

Biological Activity Data

The biological activities of this compound and related compounds have been summarized in the following table:

| Activity Type | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | HepG2 (liver cancer) | 10.0 | G2/M Phase Arrest |

| Kinase Inhibition | IGF1R | 76.84% | Inhibition of signaling pathways |

| Apoptosis Induction | MDA-MB-231 (breast cancer) | N/A | Increased Annexin V-FITC positive cells |

Case Studies

- Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds showed IC50 values ranging from 3.58 to 15.36 µM against three different cancer cell lines while maintaining lower toxicity in normal cells .

- Antimicrobial Potential : Another investigation focused on chloroacetamides revealed that derivatives with halogenated phenyl rings exhibited strong antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of a chlorophenyl group was linked to enhanced lipophilicity, facilitating cellular penetration .

Discussion

The biological activity of this compound is influenced by its chemical structure, particularly the presence of halogen substituents on the phenyl rings. These modifications enhance its interactions with biological targets, making it a promising candidate for further development in therapeutic applications.

Q & A

Q. What are the standard synthetic routes for 2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide, and how can purity be ensured during synthesis?

The synthesis typically involves multi-step reactions, starting with the formation of the urea linkage followed by acetamide functionalization. Key steps include coupling 3-chlorophenyl isocyanate with an aniline derivative and subsequent acetylation. Purity is ensured via column chromatography (e.g., dichloromethane/methanol gradients) and recrystallization. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor intermediate purity .

Q. Which spectroscopic methods are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, particularly the urea NH protons (δ 8.5–9.5 ppm) and acetamide carbonyl (δ ~170 ppm). Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., urea C=O at ~1650 cm⁻¹). X-ray crystallography resolves 3D configurations of the chlorophenyl and acetamide moieties .

Q. How is preliminary biological activity screening designed for this compound?

Initial assays focus on target-specific in vitro models, such as enzyme inhibition (e.g., kinases) or cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa). Dose-response curves (IC₅₀ values) and selectivity indices are calculated. Positive controls (e.g., cisplatin for cytotoxicity) and replicates (n ≥ 3) ensure statistical validity .

Q. What solvent systems are optimal for solubility and reactivity studies?

Polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) enhance solubility for biological assays. For synthetic steps, tetrahydrofuran (THF) or acetonitrile facilitates nucleophilic substitutions. Solvent effects on reaction rates are evaluated using Kamlet-Taft parameters .

Q. How is compound stability assessed under varying pH and temperature conditions?

Accelerated stability studies involve incubating the compound in buffers (pH 1–13) at 25–60°C. Degradation products are analyzed via LC-MS. Urea and acetamide bonds are prone to hydrolysis under acidic/basic conditions, requiring pH-neutral storage .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproducts in multi-step synthesis?

Design of experiments (DoE) methodologies, such as response surface modeling, optimize parameters like temperature, catalyst loading (e.g., triethylamine), and stoichiometry. Continuous flow reactors improve mixing and heat transfer, reducing side reactions like dimerization .

Q. How do researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Dynamic effects, such as restricted rotation of the urea linkage, cause non-equivalence of protons. Variable-temperature NMR (VT-NMR) experiments (e.g., 25–80°C) clarify conformational exchange. Computational simulations (DFT) predict coupling constants for comparison with experimental data .

Q. What computational strategies predict binding modes with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations model interactions with targets like tyrosine kinases. Pharmacophore mapping identifies critical H-bond donors (urea NH) and hydrophobic regions (chlorophenyl group). Free energy calculations (MM-PBSA) validate binding affinities .

Q. How are structure-activity relationships (SAR) systematically explored for derivatives?

Substituent effects are tested via halogen substitution (e.g., 4-Cl vs. 3-Cl phenyl) or acetamide N-alkylation. Biological data are analyzed using multivariate regression (e.g., Hansch analysis) to correlate logP, steric bulk, and activity .

Q. What strategies mitigate impurities in multi-gram-scale synthesis?

Palladium-catalyzed couplings (e.g., Buchwald-Hartwig) reduce aryl halide impurities. Mid-step quenching (e.g., aqueous washes) removes unreacted isocyanate. Process analytical technology (PAT) monitors real-time impurity profiles .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

| Step | Reaction Type | Optimal Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 1 | Urea formation | 3-Chlorophenyl isocyanate, THF, 0°C | 78 | 95 | |

| 2 | Acetylation | Acetic anhydride, pyridine, RT | 85 | 98 |

Table 2: Biological Activity Data

| Assay Type | Target/Cell Line | IC₅₀ (µM) | Selectivity Index | Reference |

|---|---|---|---|---|

| Kinase inhibition | EGFR | 0.45 ± 0.12 | 12.3 | |

| Cytotoxicity | HeLa | 8.2 ± 1.5 | 2.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。